molecular formula C14H18Cl2N2 B2825373 4-(Piperidin-4-yl)isoquinoline dihydrochloride CAS No. 2244087-11-2

4-(Piperidin-4-yl)isoquinoline dihydrochloride

Cat. No.: B2825373
CAS No.: 2244087-11-2
M. Wt: 285.21
InChI Key: NOLZMNIJWPTJJQ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)isoquinoline dihydrochloride is a bicyclic heteroaromatic compound featuring a piperidine ring fused to an isoquinoline scaffold. Its molecular formula is C₁₃H₁₅Cl₂N₂, with a molecular weight of 276.18 g/mol (approximated for the free base + 2HCl). The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research . The piperidine moiety provides conformational flexibility, while the isoquinoline core enables π-π stacking interactions, critical for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-piperidin-4-ylisoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11;;/h1-4,9-11,15H,5-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLZMNIJWPTJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)isoquinoline dihydrochloride typically involves the reaction of isoquinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)isoquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(Piperidin-4-yl)isoquinoline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Key Structural Analogs

6-(Piperidin-4-yl)isoquinoline Dihydrochloride
  • Molecular Formula : C₁₃H₁₅Cl₂N₂
  • CAS : 2140866-96-0
  • Key Difference: The piperidine substituent is attached at the 6-position of the isoquinoline ring instead of the 4-position.
4-(Piperidin-4-yl)pyridine Dihydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N
  • CAS : 89315-56-0
  • Key Difference: Replaces the isoquinoline scaffold with a pyridine ring. The reduced aromaticity and smaller ring system decrease hydrophobicity and may limit interactions with hydrophobic enzyme pockets .
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one
  • Molecular Formula: C₁₀H₁₁NO
  • CAS : 82684-41-1
  • Key Difference : Incorporates a ketone group and lacks the piperidine substituent. This reduces basicity and limits hydrogen-bonding capabilities compared to the parent compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Functional Groups
4-(Piperidin-4-yl)isoquinoline diHCl 276.18 2.1 Moderate Piperidine, Isoquinoline, HCl
6-(Piperidin-4-yl)isoquinoline diHCl 276.18 2.3 Moderate Piperidine, Isoquinoline, HCl
4-(Piperidin-4-yl)pyridine diHCl 202.08 1.5 High Piperidine, Pyridine, HCl
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one 161.20 1.8 Low Ketone, Dihydroisoquinoline

Notes:

  • The dihydrochloride salts generally exhibit higher solubility than their free bases.
  • LogP values suggest that 4-(Piperidin-4-yl)isoquinoline dihydrochloride is more lipophilic than its pyridine analog, favoring membrane permeability .

Isoquinoline Sulfonamides (e.g., H7, H8, H9)

  • Mechanism : Inhibit protein kinase C (PKC) via competitive binding to the ATP site.
  • Comparison: H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine diHCl): Higher PKC inhibition (IC₅₀ = 6 μM) due to the isoquinoline-piperazine scaffold. However, the lack of a sulfonamide group may reduce binding affinity .

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

  • Applications : Used in neurological and metabolic disorder research.
  • Key Difference: The oxazepane ring introduces an additional oxygen atom, enhancing hydrogen-bonding capacity but reducing rigidity compared to the isoquinoline core .

Biological Activity

4-(Piperidin-4-yl)isoquinoline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's molecular formula is C14H16N22HClC_{14}H_{16}N_2\cdot 2HCl, with a molecular weight of approximately 303.2 g/mol. The structure features an isoquinoline moiety linked to a piperidine ring, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit Class I PI3-kinase enzymes, particularly the PI3K-α isoform, which is implicated in various malignancies. The compound demonstrated selective inhibition against specific kinases, suggesting its potential as a targeted cancer therapy .

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Various cancer cell lines0.5 - 5PI3K inhibition
HL-60 (leukemia)1.2Apoptosis induction

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal properties against several strains of Candida and Aspergillus. The mechanism involves the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes. Notably, compounds with longer alkyl chains at the piperidine nitrogen exhibited enhanced antifungal activity .

Table 2: Antifungal Activity Against Selected Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Activity Type
Candida albicans0.25 µg/mLFungicidal
Aspergillus niger0.5 µg/mLFungistatic

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and fungal growth.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : In fungi, it disrupts ergosterol synthesis, compromising cell membrane integrity.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Administration led to significant tumor regression compared to control groups, underscoring its potential as a therapeutic agent . Another study focused on its antifungal effects, demonstrating effective inhibition against resistant strains of Candida, which are often challenging to treat .

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